Thieno[2,3-b]pyrazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-3-4-6(12-5)9-2-1-8-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHCDDSVVYRWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428177 | |
| Record name | thieno[2,3-b]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-79-5 | |
| Record name | thieno[2,3-b]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Thieno 2,3 B Pyrazine 6 Carboxylic Acid
De Novo Synthetic Routes to the Thieno[2,3-b]pyrazine (B153567) Core and its Carboxylic Acid Derivative
The construction of the thieno[2,3-b]pyrazine bicyclic system is typically achieved by building the pyrazine (B50134) ring onto a pre-existing, functionalized thiophene (B33073) precursor. One established method involves the reaction of 5-acyl-2-chloro-3-nitrothiophene with various amino acid derivatives. The subsequent reduction of the nitro group to an amine is followed by a cyclization step to form a 2-oxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine, which can be further modified. researchgate.net Another approach utilizes aminothiophene carboxylic acid methyl esters, which undergo acetylation and subsequent cyclization to deliver the thienopyridinone isomers.
A more direct route to functionalized thieno[2,3-b]pyrazines involves the aromatization of 3,4-dihydrothieno[2,3-b]pyrazine precursors. This can be accomplished through an acylation-deacylation process, where the dihydro compound is first N-acylated with an acyl chloride, followed by a deacylation mediated by a base such as triethylamine (B128534) to yield the aromatic thieno[2,3-b]pyrazine. researchgate.net
The specific precursor, 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, is a key intermediate for many of the advanced transformations discussed below. It is typically prepared via the hydrolysis of its corresponding methyl ester, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate. This reaction is carried out using a base, such as lithium hydroxide (B78521) (LiOH), in a solvent mixture like THF/MeOH/H₂O. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. mdpi.com
Functionalization and Derivatization Strategies Utilizing this compound as a Precursor
This compound and its derivatives are valuable platforms for generating diverse and complex heterocyclic structures through various metal-catalyzed and cyclization reactions.
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling Reactions of Substituted Thieno[2,3-b]pyrazine-6-carboxylates
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. This reaction has been effectively applied to methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate to introduce a variety of (hetero)arylalkynyl substituents at the 7-position. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with terminal (hetero)arylalkynes yields the corresponding Sonogashira ester products. mdpi.com Interestingly, these conditions can also lead to the formation of tricyclic lactones as minor byproducts through a subsequent intramolecular cyclization. mdpi.com
| Entry | Alkyne Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 65 |
| 2 | 4-Fluorophenyl | Methyl 7-[(4-fluorophenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate | 63 |
| 3 | 4-Aminophenyl | Methyl 7-[(4-aminophenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate | 50 |
| 4 | Pyridin-3-yl | Methyl 7-(pyridin-3-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 52 |
| 5 | Thiophen-3-yl | Methyl 7-(thiophen-3-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 55 |
| 6 | 4-Cyanophenyl | Methyl 7-[(4-cyanophenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate | 60 |
Table 1: Results of the Pd/Cu-Catalyzed Sonogashira Cross-Coupling of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with Various Terminal Alkynes. mdpi.com
Tandem One-Pot Sonogashira Coupling and 6-endo-dig Lactonization for Tricyclic Lactone Formation
To improve the synthesis of tricyclic lactones, a tandem one-pot strategy has been developed. This method starts directly with 7-bromothis compound, rather than its methyl ester. mdpi.com The reaction combines the Pd/Cu-catalyzed Sonogashira coupling with (het)arylalkynes and an electrophile-promoted 6-endo-dig nucleophilic cyclization in a single operation. mdpi.com This approach provides the desired 6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one derivatives as the exclusive cyclization product in good yields. mdpi.com A minor side reaction observed is the decarboxylation of the intermediate Sonogashira products, leading to small amounts of 7-[(hetero)arylethynyl]thieno[2,3-b]pyrazines. mdpi.com
| Entry | Alkyne Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 8-Phenyl-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 63 |
| 2 | 4-Fluorophenyl | 8-(4-Fluorophenyl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 58 |
| 3 | 4-Aminophenyl | 8-(4-Aminophenyl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 50 |
| 4 | Pyridin-3-yl | 8-(Pyridin-3-yl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 55 |
| 5 | Thiophen-3-yl | 8-(Thiophen-3-yl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 53 |
Table 2: Synthesis of Tricyclic Lactones via Tandem One-Pot Sonogashira Coupling and 6-endo-dig Lactonization. mdpi.com
Halocyclization Reactions of Thieno[2,3-b]pyrazine Derivatives
Halogenated tricyclic lactones can be synthesized from the Sonogashira coupling products of 7-bromothis compound. This transformation is achieved through a halocyclization reaction. The process utilizes a copper halide (CuX) and an N-halosuccinimide (NXS) to introduce a halogen atom onto the newly formed pyranone ring. This method provides an efficient route to functionalized lactones with potential for further synthetic manipulation. mdpi.com
Rhodium(III)-Catalyzed Formal [4+2] Cycloaddition via C-H Activation for Tetracyclic Lactone Synthesis
A more advanced strategy for creating complex polycyclic systems involves a Rhodium(III)-catalyzed formal [4+2] cycloaddition. This reaction occurs between a thieno[2,3-b]pyrazine carboxylic acid derivative and an internal alkyne. mdpi.com The key step is a C-H bond activation, where the carboxylic acid group acts as a directing group to guide the regioselectivity of the functionalization on the thiophene ring. This atom-economical approach allows for the rapid construction of disubstituted tetracyclic lactone frameworks from unfunctionalized substrates, enhancing molecular complexity in a single step. mdpi.com
Amide Coupling Reactions Involving this compound
The carboxylic acid moiety of this compound is a prime site for derivatization, particularly through amide bond formation. Standard peptide coupling methodologies are effective for this transformation. The carboxylic acid is typically activated in situ to facilitate nucleophilic attack by a primary or secondary amine.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). This combination forms a highly reactive HOBt ester or acyliminium ion intermediate, which readily reacts with amines to form the corresponding amide in good to excellent yields.
An alternative method for activating the carboxylic acid involves the use of methanesulfonyl chloride (MsCl) in the presence of a base like N-methylimidazole (NMI). This system is particularly effective for coupling with electron-deficient amines, where other reagents may be less efficient. This approach generates a highly activated species that smoothly converts to the desired thieno[2,3-b]pyrazine-6-carboxamide upon reaction with an amine.
Ester Hydrolysis and Carboxylic Acid Formation from Ester Precursors
The formation of this compound often proceeds through the hydrolysis of its corresponding ester precursors, typically methyl or ethyl esters. This saponification is a fundamental step to unmask the carboxylic acid functionality, which can then be used in further reactions, such as amide couplings or as a directing group in C-H activation catalysis. nih.govgoogle.com
Basic hydrolysis is a common method employed for this transformation. For instance, in syntheses involving related thieno[3,2-b]pyridine (B153574) structures, ester intermediates are quantitatively converted to their corresponding carboxylic acids using basic conditions, such as sodium hydroxide. acs.org A similar approach is applicable to thienopyrazine systems. In one documented procedure for a related thieno[3,4-b]pyrazine (B1257052) derivative, the ester was dissolved in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), followed by the addition of an aqueous solution of lithium hydroxide (LiOH·H₂O). mdpi.com The reaction proceeds at room temperature, and after completion, the carboxylic acid is isolated by neutralizing the reaction mixture with an acid, causing the product to precipitate. mdpi.com
Table 1: Conditions for Ester Hydrolysis to Form Carboxylic Acids
| Ester Precursor | Reagents | Solvent | Conditions | Outcome | Reference |
| Thieno[3,2-b]pyridine ester | Sodium hydroxide | Not specified | Not specified | Quantitative yield of carboxylic acid | acs.org |
| Dimethyl 4,4'-(thieno[3,4-b]pyrazine-2,3-diyl)dibenzoate | LiOH·H₂O | THF / MeOH | Room temp, 2h | Precipitation of dicarboxylic acid after neutralization | mdpi.com |
The carboxylic acid group is crucial for certain subsequent reactions. For example, 7-bromothis compound, obtained from its ester, serves as a key starting material in tandem one-pot Sonogashira coupling and lactonization reactions to produce tricyclic lactones. nih.gov
Nucleophilic Aromatic Substitution Reactions on Substituted Thienopyrazines
The thieno[2,3-b]pyrazine scaffold can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when an activating group and a suitable leaving group are present on the pyrazine ring. A common precursor for these reactions is a halo-substituted thienopyrazine ester, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate. mdpi.comnih.gov
A prominent example is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method has been successfully used to synthesize a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. mdpi.comnih.gov In these reactions, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is coupled with various (hetero)arylamines in the presence of a palladium catalyst, a ligand, and a base. mdpi.comnih.gov The reaction conditions, including the choice of ligand and solvent, are adapted based on the electronic properties of the substrates to achieve yields ranging from good to excellent (50% to quantitative). mdpi.comnih.gov
Table 2: Examples of Buchwald-Hartwig C-N Coupling on a Thienopyrazine Core
| Amine | Product | Yield | Reference |
| o-Anisidine | Methyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 65% | mdpi.com |
| m-Anisidine | Methyl 7-[(3-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 80% | mdpi.com |
| p-Anisidine | Methyl 7-[(4-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 75% | mdpi.com |
| 3,4-Dimethoxyaniline | Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 86% | mdpi.com |
| 3-Fluoroaniline | Methyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 89% | mdpi.com |
These substitution reactions are not limited to amines. In related heterocyclic systems, SNAr reactions have been performed with alcohols, such as (R)-tetrahydrofuran-3-ol, to introduce ether linkages. acs.org This highlights the versatility of the thienopyrazine core in undergoing various nucleophilic substitutions to generate diverse derivatives. acs.orgcymitquimica.com
Regioselective and Stereoselective Aspects of this compound Synthesis and Modification
Regioselectivity is a critical consideration in the synthesis and functionalization of the thieno[2,3-b]pyrazine ring system. The distinct electronic nature of the thiophene and pyrazine rings, as well as the positions of substituents, dictates the outcome of chemical reactions.
For instance, in the synthesis of tricyclic lactones from 7-bromothis compound, the tandem Sonogashira coupling and subsequent lactonization proceeds via a regioselective 6-endo-dig cyclization. nih.gov This specific cyclization pathway leads to the formation of 6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one derivatives. nih.gov The regioselectivity is governed by the geometric constraints and the electronic properties of the alkyne and the carboxylic acid group, which directs the intramolecular attack.
Another example of regiocontrol is seen in the synthesis of thieno[2,3-b]thiochromen-4-one oximes, a related heterocyclic system. An efficient thio[3+2] cyclization reaction proceeds in a regioselective manner to form the desired fused ring system. rsc.orgnih.gov Such principles of regioselectivity are fundamental in designing synthetic routes to complex thienopyrazine derivatives, ensuring the desired isomer is obtained. rsc.orgnih.gov
While stereoselectivity is less commonly discussed for the core aromatic structure, it becomes paramount when chiral centers are introduced into substituents. In a non-catalyzed, regio- and stereoselective oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the reaction pathway and product stereochemistry were found to be dependent on the solvent used, demonstrating that reaction conditions can be tuned to control stereochemical outcomes. nih.gov
Development of Sustainable and Green Chemistry Approaches in Thienopyrazine Synthesis
Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally benign processes. In the context of heterocyclic synthesis, including thienopyrazines, green chemistry principles are being applied to reduce waste, shorten reaction times, and use less hazardous materials. rasayanjournal.co.in
One key strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. ekb.eg For example, the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, structurally related to thienopyrazines, was efficiently carried out using microwave heating for just 3 minutes. ekb.eg
Another green approach is the development of one-pot or tandem reactions. The synthesis of tricyclic lactones from 7-bromothis compound via a tandem one-pot Sonogashira coupling and lactonization is an example of process intensification. nih.gov This strategy improves efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. nih.gov
Catalysis also plays a central role in green synthesis. The use of efficient catalysts, such as the palladium systems in Buchwald-Hartwig couplings or rhodium(III) catalysts in C-H activation, allows reactions to proceed under milder conditions and with higher atom economy. nih.govmdpi.com The development of catalytic, multi-component reactions (MCRs) is another hallmark of green chemistry, enabling the construction of complex molecules from simple precursors in a single step. rasayanjournal.co.in While specific MCRs for this compound are not extensively detailed, the principles are widely applied in the synthesis of related nitrogen-containing heterocycles. rasayanjournal.co.in
Structure Activity Relationship Sar Studies and Rational Molecular Design of Thieno 2,3 B Pyrazine 6 Carboxylic Acid Derivatives
Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of thieno[2,3-b]pyrazine-6-carboxylic acid derivatives is profoundly influenced by the nature and position of various substituents. Research has systematically explored these effects to establish clear SAR trends, particularly in the context of anticancer and antiparasitic activities.
In a study focused on antitumor activity, a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated against several human tumor cell lines. nih.govmdpi.com The investigation revealed that the substitution pattern on the arylamino moiety at the C7 position plays a crucial role in determining the cytotoxic potency and selectivity. For instance, compounds with methoxy (B1213986) substituents on the phenylamino (B1219803) ring demonstrated significant activity. nih.govmdpi.com Notably, the position and number of methoxy groups were critical. The compound with a 3,5-dimethoxyphenylamino substituent (2g) exhibited the highest activity and selectivity against the AGS (gastric adenocarcinoma) cell line, with a GI50 value of 7.8 µM. mdpi.com In contrast, monosubstituted methoxy derivatives at the ortho (2b) or para (2d) positions, and a 3,4-dimethoxy substituted analog (2f), showed varied but generally lower activity. nih.govmdpi.com This suggests that the electronic and steric properties conferred by the substituents, as well as their specific placement, are key determinants of biological efficacy.
Another study explored the effects of introducing (het)arylalkynes at the C7 position of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate via Sonogashira coupling. mdpi.com The resulting compounds, along with their cyclized lactone derivatives, were screened for antitumor and antiparasitic activities. The findings indicated that the nature of the (het)aryl group attached to the alkyne linker influenced the biological response. For example, a Sonogashira product demonstrated a GI50 of less than 10 µM across all tested human cancer cell lines, highlighting the potential of this substitution pattern. mdpi.com Furthermore, some of these derivatives showed promising activity against Trypanosoma brucei and Leishmania infantum, with IC50 values below 11 µM, although some cytotoxicity was also observed. mdpi.com
The electronic nature of substituents has also been shown to modulate the optical and electronic properties of thieno[3,4-b]pyrazine (B1257052) derivatives, a related isomeric system. Theoretical studies have indicated that aryl groups are more effective than alkyl groups in enhancing the acceptor properties of these molecules, which is relevant for applications in light-emitting materials. nih.govresearchgate.net While not directly related to the 6-carboxylic acid series, these findings underscore the general principle that substituent choice can fine-tune the electronic characteristics of the thienopyrazine core, which in turn can impact biological interactions.
The table below summarizes the antitumor activity of selected methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, illustrating the impact of substituent variations on the phenylamino ring. nih.govmdpi.com
Design Principles for Modulating Pharmacological Properties through Structural Modifications
The rational design of this compound derivatives involves a systematic approach to structural modification aimed at enhancing desired pharmacological properties while minimizing off-target effects. Key design principles revolve around leveraging the established SAR to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles.
One of the primary strategies involves the exploration of various substituents at key positions of the thienopyrazine core. As discussed, modifications at the C7 position have proven to be particularly fruitful. The synthesis of a library of compounds with diverse (hetero)arylamino groups allows for a thorough investigation of how different electronic and steric features impact activity. nih.govmdpi.com For example, the superior activity of the 3,5-dimethoxy substituted derivative (2g) suggests that targeting specific interactions within the binding site of the biological target is achievable through precise substituent placement. mdpi.com This knowledge can be used to design future analogues with potentially even greater potency by exploring other substitution patterns that mimic or enhance these favorable interactions.
Another design principle is the use of different synthetic methodologies to introduce novel functionalities. The Pd/Cu-catalyzed Sonogashira coupling, for instance, has been employed to attach (het)arylalkynes to the thienopyrazine scaffold, leading to compounds with both antitumor and antiparasitic activities. mdpi.com This approach not only expands the chemical space of accessible derivatives but also allows for the introduction of rigid linkers that can probe the topology of the target's binding site. Subsequent intramolecular cyclization of these Sonogashira products to form tricyclic lactones represents another layer of structural modification that can be exploited to modulate biological activity. mdpi.com
Furthermore, the carboxylic acid group at the C6 position is a key functional handle that can be modified to alter the physicochemical properties of the molecule, such as solubility and membrane permeability. Esterification, as seen in the synthesis of methyl esters, is a common initial step. nih.govmdpi.commdpi.com Further modifications, such as conversion to amides or other carboxylic acid bioisosteres, could be explored to fine-tune the compound's pharmacokinetic profile.
Bioisosteric Replacements and Scaffold Variations on the Thieno[2,3-b]pyrazine (B153567) Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.comnih.gov This approach can be used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent toxicological issues. cambridgemedchemconsulting.com While specific examples of bioisosteric replacement directly on the this compound core are not extensively detailed in the provided search results, the principles of this strategy are broadly applicable and have been demonstrated in related heterocyclic systems.
For instance, the replacement of a carbon atom with a sulfur atom in other heterocyclic anti-inflammatory agents has been shown to significantly alter biological activity. preprints.org In the context of the thieno[2,3-b]pyrazine framework, the carboxylic acid at C6 could be replaced with other acidic functional groups such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic nature of the carboxylic acid while potentially offering different binding interactions or improved metabolic stability. Similarly, the sulfur atom in the thiophene (B33073) ring could be replaced with an oxygen (to form a furo[2,3-b]pyrazine) or a nitrogen atom (to form a pyrrolo[2,3-b]pyrazine), which would significantly alter the electronic distribution and hydrogen bonding capacity of the core scaffold.
Scaffold hopping, a related concept, involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key functional groups. This can lead to the discovery of novel chemical series with improved properties. A study on thieno[3,2-d]pyrimidine (B1254671) derivatives, bioisosteric analogs of another class of compounds, illustrates this approach. nih.gov By replacing a benzene (B151609) ring with a thiophene ring, new compounds with antiproliferative activity were developed. nih.gov This suggests that the thieno[2,3-b]pyrazine core itself could be considered a bioisosteric replacement for other fused heterocyclic systems, or that parts of it could be "hopped" to create novel scaffolds. For example, the pyrazine (B50134) ring could be replaced with a pyridine (B92270) or pyrimidine (B1678525) ring, leading to thienopyridine or thienopyrimidine derivatives, respectively. These modifications would alter the nitrogen content and basicity of the heterocyclic system, potentially leading to different biological activities and target selectivities.
The table below provides examples of common bioisosteric replacements that could be considered in the design of novel thieno[2,3-b]pyrazine analogues.
Advanced Spectroscopic and Analytical Characterization Methodologies for Thieno 2,3 B Pyrazine 6 Carboxylic Acid and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including the thieno[2,3-b]pyrazine (B153567) framework. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectra of thieno[2,3-b]pyrazine derivatives offer valuable insights into the substitution patterns on the heterocyclic core. For instance, in a series of 8-substituted-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-ones derived from 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, the chemical shift of the 9-H proton, observed between 7.57 and 8.13 ppm in DMSO-d₆, is indicative of the formation of the 6-endo-dig lactones. nih.gov This downfield shift confirms the aromatic character of the newly formed pyranone ring. nih.gov Specific chemical shifts and coupling constants for various derivatives have been reported, aiding in the precise determination of their structures. mdpi.com For example, in methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate, the aromatic protons appear as multiplets in the range of 7.48–7.65 ppm, while the heterocyclic aromatic protons are observed as doublets at 8.86 and 8.97 ppm. mdpi.com
¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons in the thieno[2,3-b]pyrazine core, the carboxylic acid group, and any substituents. For example, in a series of novel thieno[2,3-b]thiophene (B1266192) derivatives, characteristic signals for carbonyl carbons, aromatic carbons, and aliphatic carbons in various substituents were identified, confirming the proposed structures. ekb.eg Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals, especially in complex derivatives. mdpi.comthieme-connect.de
Below is a data table summarizing representative ¹H NMR chemical shifts for the 9-H proton in a series of thieno[2,3-b]pyrazine derivatives.
| Compound | δ of 9-H Signal (ppm) |
| 3a | 7.93 |
| 3b | 7.57 |
| 3c | 7.96 |
| 3d | 7.80 |
| 3e | 7.78 |
| 3f | 8.13 |
| 3g | 7.84 |
Data obtained from ¹H NMR spectra in DMSO-d₆. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to the third or fourth decimal place), which allows for the unambiguous determination of its molecular formula. researchgate.net
This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. For instance, in the study of annelation isomers of a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system, tandem mass spectrometry (MS/MS) revealed characteristic fragmentation patterns that allowed for the differentiation of the regioisomers. arkat-usa.org The fragmentation patterns observed in the mass spectrum provide valuable structural information, corroborating data from other spectroscopic methods. HRMS is also instrumental in identifying unknown byproducts and impurities in a sample. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (typically a broad band), the C=O stretch of the carboxylic acid, C=N stretching vibrations from the pyrazine (B50134) ring, and C-S stretching from the thiophene (B33073) ring.
In the synthesis of metal complexes of a pyrazine-2-carboxylic acid derivative, FT-IR spectroscopy was used to confirm the coordination of the ligand to the metal ion. hilarispublisher.com Shifts in the characteristic absorption bands of the carboxylic acid group upon complexation provided evidence of bonding. hilarispublisher.com For example, the C=O stretching frequency of the free ligand was observed to shift to a lower frequency in the metal complexes, indicating coordination through the carboxyl group. hilarispublisher.com Similarly, in the characterization of novel thieno[3,2‐e]pyrazolo[3,4‐b]pyrazine compounds, FT-IR was used alongside other spectral data to confirm the chemical structures of the synthesized molecules. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
For example, the X-ray crystal structure of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester confirmed its molecular structure, which was also supported by NMR, FT-IR, and mass spectrometry data. researchgate.net In another study, the crystal structure of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid revealed that the thieno[2,3-b]pyridine (B153569) residue is nearly planar, with the carboxylic acid group and the benzene (B151609) ring being twisted out of this plane. nih.gov The analysis also detailed intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov Similarly, the crystal structure of a novel hydrazone of thieno[2,3-d]pyrimidine clubbed with ninhydrin was solved using X-ray diffraction, providing unambiguous evidence of its structure. mdpi.com
Chromatographic Techniques for Purity Assessment and Compound Isolation (TLC, HPLC, LC-MS, UPLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives, as well as for their isolation and purification. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.netnih.gov For instance, in the synthesis of 7-bromothis compound, TLC was used to monitor the hydrolysis of the corresponding methyl ester. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. mdpi.com Reverse-phase HPLC is commonly used to determine the purity of thieno[2,3-b]pyrazine derivatives. For example, the purity of several synthesized lactone derivatives was determined using reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water with a trifluoroacetic acid additive. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for the identification of unknown compounds.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. For example, in the synthesis of various thieno[2,3-b]thiophene derivatives, the calculated and found elemental analysis values for carbon, hydrogen, nitrogen, and sulfur were in close agreement, thus verifying the stoichiometry of the synthesized compounds. ekb.eg Similarly, the elemental analysis of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester provided results that were consistent with its calculated composition. researchgate.net
Biological Activity and Pharmacological Evaluation of Thieno 2,3 B Pyrazine 6 Carboxylic Acid and Its Analogs
In Vitro Anti-Proliferative and Anti-Tumor Efficacy
Derivatives of thieno[2,3-b]pyrazine-6-carboxylic acid have been the subject of extensive research to evaluate their potential as anti-proliferative agents against various human cancer cell lines. Several studies have synthesized novel analogs and assessed their cytotoxic effects.
One study focused on novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. These compounds were tested against a panel of four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460). nih.gov The results indicated that some of these compounds exhibited promising anti-proliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than or equal to 11 µM. nih.gov Notably, some of these derivatives showed selectivity for either the AGS or CaCo-2 cell lines. nih.gov The presence of methoxy (B1213986) groups on the arylamino substituent was found to be important for the activity against the AGS cell line. mdpi.com Specifically, compounds with 2-methoxy, 3,4-dimethoxy, and 3,5-dimethoxy substitutions demonstrated significant cell growth inhibition with GI50 values of 9.8 µM, 9.2 µM, and 7.8 µM, respectively. mdpi.com
In another investigation, tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine (B153567) were synthesized and evaluated for their antitumor activity against five human cancer cell lines: CaCo-2, MCF-7, AGS, HeLa, and NCI-H460. dntb.gov.uanih.gov The most effective compound identified in this series was a Sonogashira product, which displayed a GI50 of less than 10 µM across all the tested tumor cell lines. dntb.gov.uanih.gov
The following table summarizes the anti-proliferative activity of selected this compound analogs against various human carcinoma cell lines.
| Compound | Cell Line | Activity (GI50 in µM) | Reference |
|---|---|---|---|
| Methyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 9.8 | mdpi.com |
| Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 9.2 | mdpi.com |
| Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 7.8 | mdpi.com |
| Sonogashira product of thieno[2,3-b]pyrazine derivative | CaCo-2, MCF-7, AGS, HeLa, NCI-H460 | <10 | dntb.gov.uanih.gov |
A crucial aspect of developing new anti-cancer agents is to ensure they exhibit selective toxicity towards cancer cells while minimizing harm to healthy, non-tumorigenic cells. To this end, derivatives of this compound have been evaluated for their cytotoxicity in non-cancerous cell lines.
In the study of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the most promising compounds with GI50 values under 11 µM in cancer cell lines were also tested against the Vero cell line, derived from the kidney of an African green monkey. nih.gov These compounds did not show significant toxicity to the Vero cells at their effective concentrations against the cancer cell lines. nih.gov
Similarly, the investigation of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine included a cytotoxicity assessment using the PLP2 cell line, a non-tumorigenic porcine liver primary cell line. nih.gov The most potent anti-tumor compound from this series, a Sonogashira product, demonstrated low toxicity in these normal cells, highlighting its potential for selective anti-cancer activity. dntb.gov.uanih.gov
Understanding the mechanism by which a compound exerts its anti-cancer effects is vital for its development as a therapeutic agent. Research into thieno[2,3-b]pyrazine derivatives has explored their ability to induce apoptosis, a form of programmed cell death, in cancer cells.
In the study of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the effects of the most active compounds on the cell cycle and apoptosis induction were examined in the AGS gastric adenocarcinoma cell line. nih.gov Interestingly, despite the significant cell death observed, the study found that this was not due to apoptosis. nih.govmdpi.com This suggests that these particular thieno[2,3-b]pyrazine derivatives may inhibit AGS cell growth through a different, non-apoptotic mechanism of action. nih.govnih.gov
Anti-Parasitic Activity Assessment
Beyond their anti-cancer properties, certain derivatives of thieno[2,3-b]pyrazine have been investigated for their potential to combat parasitic infections. Specifically, their activity against the protozoan parasites Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, a causative agent of visceral leishmaniasis, has been evaluated. dntb.gov.ua
A study involving tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine revealed that some of these compounds exhibited anti-parasitic activity. dntb.gov.ua Several compounds were identified with IC50 values (the concentration required to inhibit parasite growth by 50%) of less than 11 µM against both Trypanosoma brucei and Leishmania infantum. dntb.gov.uanih.gov However, it was also noted that these compounds displayed some level of cytotoxicity towards THP-1-derived macrophages, the host cells for Leishmania infantum. dntb.gov.uanih.gov
Anti-Microbial Activity Spectrum
The therapeutic potential of thieno[2,3-b]pyrazine derivatives extends to their possible application as anti-microbial agents. While specific studies on the anti-microbial spectrum of this compound itself are limited, research on related thieno[2,3-b]thiophene (B1266192) structures provides insights into the potential of this chemical scaffold.
A study on a series of synthesized thieno[2,3-b]thiophene derivatives, which share a similar core structure, demonstrated significant anti-microbial activity. nih.gov One particular compound, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), was found to be more potent than the standard antifungal drug Amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov Furthermore, this compound showed antibacterial activity comparable to Penicillin G against Staphylococcus aureus and was more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov These findings suggest that the broader class of thieno-fused heterocyclic compounds, including thieno[2,3-b]pyrazines, may hold promise for the development of new anti-microbial agents.
Evaluation against Gram-Positive Bacterial Strains
Analogs of this compound, specifically thieno[2,3-d]pyrimidinedione derivatives, have demonstrated notable activity against a panel of Gram-positive bacteria. Several of these compounds have been found to be potent inhibitors of multi-drug resistant strains, a critical area of research in the face of growing antibiotic resistance.
In one study, a series of thieno[2,3-d]pyrimidinediones were synthesized and evaluated for their antibacterial properties. Two compounds, in particular, exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against challenging Gram-positive pathogens. These included methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE).
Another study on thieno[2,3-b]pyridine-based compounds, close structural relatives, also revealed promising antibacterial activity. One derivative, in particular, showed significant inhibition against three tested Gram-positive bacteria with MIC values in the range of 8-16 μg/mL.
The table below summarizes the antibacterial activity of representative thieno[2,3-d]pyrimidinedione analogs against various Gram-positive bacterial strains.
| Compound | MRSA (mg/L) | VISA (mg/L) | VRSA (mg/L) | VRE (mg/L) |
| Analog 1 | 2-16 | 2-16 | 2-16 | 2-16 |
| Analog 2 | 2-16 | 2-16 | 2-16 | 2-16 |
Evaluation against Gram-Negative Bacterial Strains
The activity of thieno[2,3-b]pyrazine analogs against Gram-negative bacteria has also been investigated, though with generally more moderate results compared to their efficacy against Gram-positive strains.
In the same study of thieno[2,3-d]pyrimidinediones, the activity against Gram-negative bacteria was found to be weak, with MIC values typically in the range of 16 to over 32 mg/L. However, one of the more promising agents did show moderate activity against some Gram-negative strains, with MICs between 16 and 32 mg/L.
A separate investigation into thieno[2,3-b]pyridine (B153569) derivatives identified a compound with notable activity against Escherichia coli and Salmonella typhimurium, recording MIC values of 4 and 8 μg/mL, respectively. This suggests that specific structural modifications to the thieno[2,3-b]pyrazine scaffold could enhance its potency against Gram-negative pathogens.
The following table presents the MIC values for a thieno[2,3-b]pyridine analog against selected Gram-negative bacteria.
| Compound | Escherichia coli (μg/mL) | Salmonella typhimurium (μg/mL) |
| Thieno[2,3-b]pyridine Analog | 4 | 8 |
Anti-Fungal Activity Profiling
The anti-fungal potential of thieno[2,3-b]pyrazine analogs has been explored, with some derivatives showing promising activity against various fungal strains.
A study on a series of thieno[2,3-b]pyridine-based compounds demonstrated a range of anti-fungal efficacy. The most potent of these compounds exhibited MIC values between 8 and 16 μg/mL against several tested yeasts and fungi. Its activity was comparable to the standard anti-fungal drug Clotrimazole against four of the tested strains. However, it was less active against Candida tropicalis, with an MIC of 16 μg/mL compared to Clotrimazole's 8 μg/mL. Other synthesized analogs in this study displayed weak to no activity against the fungal strains tested.
The data from this study is summarized in the table below.
| Compound | Candida albicans (μg/mL) | Candida tropicalis (μg/mL) | Other Fungi (μg/mL) |
| Thieno[2,3-b]pyridine Analog 1 | 8-16 | 16 | 8-16 |
| Thieno[2,3-b]pyridine Analog 2 | Weak/Inactive | Weak/Inactive | Weak/Inactive |
Anti-Inflammatory Properties and Related Biological Responses
Derivatives of the thieno[2,3-b]pyrazine scaffold have been investigated for their anti-inflammatory properties. Studies on closely related thieno[2,3-b]pyridine derivatives have shown promising results in preclinical models of inflammation.
In a rat paw edema model, a standard assay for evaluating anti-inflammatory potential, several thieno[2,3-b]pyridine derivatives demonstrated a reduction in inflammation. The anti-inflammatory potency of these compounds was found to be higher than that of the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
The mechanism of action for the anti-inflammatory effects of these compounds is believed to involve the dual inhibition of key enzymes in the eicosanoid biosynthesis pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is reduced.
Enzyme Inhibition and Molecular Target Engagement Studies
The thieno[2,3-b]pyrazine scaffold has been identified as a valuable framework for the design of specific enzyme inhibitors, particularly in the realm of protein kinases, which play crucial roles in cell signaling and are often implicated in diseases such as cancer and inflammatory disorders.
Inhibition of B-Raf Kinase
The serine/threonine kinase B-Raf is a key component of the MAPK signaling pathway, and mutations in the B-Raf gene are a major driver in a significant percentage of human cancers. Consequently, the development of B-Raf inhibitors is a major focus of oncology research. The thieno[2,3-b]pyrazine nucleus has been identified as a core structural element in the design of potent B-Raf inhibitors.
Patents have been filed for thieno[2,3-b]pyrazine compounds specifically designed as B-Raf inhibitors for the treatment of cancer. While specific IC50 values for this compound itself are not publicly available, the broader class of thieno[2,3-d]pyrimidines has been established as a core scaffold for small molecule B-Raf inhibitors. This indicates a strong potential for derivatives of this compound to exhibit inhibitory activity against this important oncogenic kinase.
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. It plays a pivotal role in the inflammatory response, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.
Thienopyrazine carboxamides have been described in patent literature as inhibitors of IRAK4 activity. mdpi.com While detailed structure-activity relationships and specific IC50 values for a broad range of this compound analogs are not extensively published in peer-reviewed journals, the identification of this scaffold as a potential IRAK4 inhibitor is significant. For context, other classes of IRAK4 inhibitors have been reported with IC50 values in the low nanomolar range. For instance, certain pyrazolopyrimidine inhibitors have demonstrated IC50 values as low as 0.52 nM and 3.55 nM in in vitro kinase assays. researchgate.net This highlights the potential for developing highly potent IRAK4 inhibitors based on the thieno[2,3-b]pyrazine framework.
Inhibition of Ubiquitin Specific Peptidases (USP28 and USP25)
Derivatives of the thieno[2,3-b]pyrazine core have been identified as inhibitors of Ubiquitin-Specific Peptidases 28 (USP28) and 25 (USP25). mdpi.com These enzymes are deubiquitylases that regulate the stability of numerous cellular proteins. google.com USP28, in particular, is recognized as a tumor-promoting factor due to its role in stabilizing oncoproteins, making it a target for cancer therapy. google.comnih.gov
A series of thienopyrazine carboxamides have been developed and patented as inhibitors of USP28 and/or USP25. google.com These compounds are proposed for use in the treatment of cancers, inflammation, and autoimmune diseases. google.com The core structure of these inhibitors is based on the thieno[2,3-b]pyrazine ring, demonstrating the importance of this scaffold in targeting these specific deubiquitylases. mdpi.comgoogle.com Research has shown that inhibitors of USP28 and USP25, such as AZ1 and Vismodegib, bind to a conserved pocket in both enzymes, which explains their dual inhibitory action. nih.govnih.gov
Modulation of Protein Kinase C Isoenzyme PKCε and RACK2 Interaction
Analogs of the thieno[2,3-b]pyrazine structure, specifically thieno[2,3-b]quinolines, have been identified as novel disruptors of the protein-protein interaction between Protein Kinase C isoenzyme PKCε and the Receptor for Activated C-Kinase 2 (RACK2). nih.govnih.gov This interaction is crucial for the specific signaling functions of PKCε. To identify selective binders, a pharmacophore model was developed based on a peptide fragment of PKCε known to inhibit the PKCε-RACK2 interaction. nih.gov
An in silico screening of a large compound database led to the discovery of a series of thienoquinolines. nih.gov The most potent compound from this series demonstrated significant activity in disrupting this interaction and in cellular assays. nih.gov
Table 1: Activity of Thieno[2,3-b]quinoline Analog against PKCε/RACK2 Interaction and Downstream Signaling
| Compound | Target | Assay | IC₅₀ (µM) |
|---|---|---|---|
| N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide | PKCε/RACK2 Interaction | In vitro disruption assay | 5.9 |
Data sourced from Rechfeld et al., J. Med. Chem. 2014. nih.gov
This compound selectively interfered with the translocation of PKCε but not other PKC isoforms, highlighting its specificity. nih.gov
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in cell signaling and is frequently implicated in the progression of various human cancers. nih.gov Structural analogs of thieno[2,3-b]pyrazine have been investigated as inhibitors of the EGFR tyrosine kinase domain. Thieno[2,3-d]pyrimidine derivatives, for example, have been explored as potent dual inhibitors of EGFR and its related receptor, ErbB-2. researchgate.net
In a different study, novel thieno[2,3-b]thiophene derivatives were synthesized and evaluated for their inhibitory activity against both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M). nih.gov Several of these compounds showed potent inhibitory activity, with one compound in particular demonstrating superior efficacy compared to the standard drug erlotinib (B232) against EGFRWT and gefitinib (B1684475) against the resistant mutant. nih.gov
Table 2: EGFR Kinase Inhibitory Activity of a Lead Thieno[2,3-b]thiophene Analog
| Compound | Target | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 2 (Thieno[2,3-b]thiophene derivative) | EGFRWT | 0.28 ± 0.03 | Erlotinib | 0.32 ± 0.05 |
Data sourced from Abdel-Ghani et al., Molecules 2022. nih.gov
These findings indicate that the broader thieno-fused heterocyclic scaffold is a promising starting point for the development of effective EGFR inhibitors. nih.govresearchgate.net
Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5)
Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) are being investigated as potential treatments for several central nervous system disorders. researchgate.net Through a high-throughput screening campaign, thieno[2,3-b]pyridine derivatives were identified as having mGlu5 NAM effects. nih.gov
Medicinal chemistry efforts focused on optimizing these initial hits to improve their affinity and metabolic stability. nih.govnih.gov Modifications to different regions of the thieno[2,3-b]pyridine core led to the development of compounds with nanomolar affinity. nih.gov Further optimization resulted in compounds with improved metabolic stability, culminating in a lead candidate with excellent in vivo efficacy. nih.gov This research highlights the utility of the thienopyridine core, an analog of the thienopyrazine system, in designing potent and selective mGlu5 NAMs. nih.govnih.gov
In Vivo Pharmacological Activity (where applicable for derivatives)
The in vivo activities of certain derivatives have been reported. The lead thieno[2,3-b]quinoline compound developed as a disruptor of the PKCε/RACK2 interaction was evaluated in several functional assays. It was shown to reduce the migration of HeLa cancer cells, decrease their invasion through a basement membrane matrix, and inhibit angiogenesis in a chicken egg assay, demonstrating its potential to affect cancer-related processes in vivo. nih.gov
Furthermore, during the lead optimization of thieno[2,3-b]pyridine derivatives as mGlu5 NAMs, one of the most promising compounds was reported to show excellent in vivo efficacy, positioning it as a potential development candidate for CNS disorders. nih.gov
Computational Chemistry and Molecular Modeling in Thieno 2,3 B Pyrazine 6 Carboxylic Acid Research
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental in understanding the intrinsic properties of Thieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives. These methods are used to compute the electronic structure, molecular orbitals, and electrostatic potential, which are crucial for predicting chemical reactivity and intermolecular interactions.
By mapping the electron density distribution, researchers can identify regions of the molecule that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with biological targets. For instance, the nitrogen atoms in the pyrazine (B50134) ring and the oxygen atoms of the carboxylic acid group are typically electron-rich and can act as hydrogen bond acceptors.
Key parameters calculated using QM methods include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions for potential electrophilic and nucleophilic attack. This is critical for understanding non-covalent interactions with protein residues.
Partial Atomic Charges: Calculating the charge distribution helps in parameterizing molecular mechanics force fields used in subsequent molecular dynamics simulations.
These calculations provide a theoretical foundation for understanding the structure-activity relationships (SAR) observed in experimental studies.
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For derivatives of this compound, which have been investigated for activities such as kinase inhibition, docking simulations are essential for elucidating their mechanism of action. researchgate.netmdpi.com
The process involves placing the ligand (the thieno[2,3-b]pyrazine (B153567) derivative) into the binding site of a target protein (e.g., a kinase or enzyme) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
Research on related pyrazine-based compounds has shown that the pyrazine nitrogen can act as a hydrogen bond acceptor, a common and crucial interaction in ligand-protein binding. researchgate.net Docking studies on analogous heterocyclic systems have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of thieno[3,2-b]pyrrole-5-carboxamide inhibitors targeting Lysine Specific Demethylase 1 (LSD1), docking revealed that specific residues like Asn535 play a critical role in stabilizing the inhibitor. nih.govrsc.org Similarly, for this compound derivatives, docking can predict which amino acid residues in a target's active site are crucial for binding.
Below is a hypothetical data table illustrating typical results from a molecular docking simulation against a protein kinase.
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| PDB ID | 1M17 |
| Ligand | This compound |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bond | Met793, Lys745 |
| Pi-Pi Stacking | Phe723 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
This table is illustrative and based on typical interactions for kinase inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of both the ligand and the protein over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
MD simulations are crucial for:
Assessing Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable over a simulated period (typically nanoseconds to microseconds). mdpi.com
Exploring Conformational Changes: The carboxylic acid group of the parent compound can adopt different conformations (e.g., syn and anti), and MD simulations can explore the energetic landscape of these rotations within a solvated environment or a protein's binding pocket. nih.gov
Calculating Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than docking scores alone. researchgate.netmdpi.com
The analysis of root-mean-square fluctuations (RMSF) can also highlight flexible regions of the protein upon ligand binding, providing further insight into the interaction dynamics. mdpi.com
In Silico ADMET Profiling and Pharmacokinetic Property Prediction
Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving significant time and resources by flagging compounds likely to fail in later stages. mdpi.com
For this compound and its derivatives, various physicochemical and pharmacokinetic parameters can be predicted. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule. nih.gov
The following table presents a sample in silico ADMET profile for a hypothetical derivative.
| Property | Predicted Value | Optimal Range | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | 92% | > 80% | High probability of absorption from the gut. mdpi.com |
| Caco-2 Permeability (logPapp) | 1.1 | > 0.9 | High permeability across intestinal cells. mdpi.com |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | No | - | Unlikely to cross into the central nervous system. nih.gov |
| P-glycoprotein (P-gp) Substrate | No | No | Not likely to be removed from cells by efflux pumps. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this enzyme. mdpi.com |
| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions via this enzyme. mdpi.com |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.5 | - | Moderate rate of excretion from the body. |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 196.2 | < 500 | Compliant with Lipinski's Rule. |
| logP (Lipophilicity) | 1.8 | < 5 | Compliant with Lipinski's Rule. |
| H-Bond Donors | 1 | ≤ 5 | Compliant with Lipinski's Rule. |
| H-Bond Acceptors | 4 | ≤ 10 | Compliant with Lipinski's Rule. |
This table is for illustrative purposes. Values are based on typical predictions for small drug-like molecules.
Virtual Screening for Novel Ligand Identification and Lead Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, millions of compounds can be docked into its active site. The top-scoring compounds are then selected for experimental testing. This approach is powerful for discovering novel scaffolds that are chemically different from known inhibitors.
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, a known active ligand can be used as a template. The screening then searches for molecules in a database with similar shapes, sizes, or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
For the this compound scaffold, virtual screening can be employed to identify novel derivatives with enhanced activity. For example, a library of virtual compounds could be created by adding various substituents to the core structure. These derivatives would then be screened against a specific target kinase to identify candidates with improved binding affinity or a better ADMET profile, thus guiding the process of lead optimization.
Future Perspectives and Emerging Research Directions for Thieno 2,3 B Pyrazine 6 Carboxylic Acid
Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity
The development of efficient and versatile synthetic routes to thieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives is crucial for exploring their full potential. Future research will likely focus on novel strategies that offer improved yields, greater structural diversity, and enhanced accessibility.
One promising approach involves the use of modern cross-coupling reactions. For instance, Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization has been utilized to synthesize tricyclic lactone derivatives of thieno[2,3-b]pyrazine (B153567). This methodology allows for the introduction of various substituents, paving the way for the creation of diverse chemical libraries for biological screening.
Another innovative strategy is the application of C-H activation. Rh(III)-catalyzed formal [4+2] cycloaddition, triggered by C-H activation, has been employed for the synthesis of complex tetracyclic lactones derived from thieno[2,3-b]quinoline, a related scaffold. The adaptation of such C-H activation techniques to the thieno[2,3-b]pyrazine system could provide a more atom-economical and environmentally friendly route to novel derivatives.
Future synthetic efforts may also explore:
Flow chemistry: To enable rapid and scalable synthesis with improved control over reaction parameters.
Photoredox catalysis: To access novel reaction pathways and functional group transformations under mild conditions.
Enzymatic synthesis: To achieve high stereoselectivity in the synthesis of chiral derivatives.
These advanced synthetic methods will be instrumental in expanding the chemical space around the this compound core, facilitating the discovery of new bioactive molecules and functional materials.
Identification and Validation of New Biological Targets for Therapeutic Intervention
Derivatives of the thieno[2,3-b]pyrazine scaffold have already shown promise as inhibitors of several important biological targets. Future research will aim to identify and validate new targets to expand the therapeutic applications of this compound class.
Currently, known biological targets for thieno[2,3-b]pyrazine derivatives include:
| Target Protein | Therapeutic Area |
| B-Raf | Cancer |
| HSD17B13 | Liver Diseases |
| DRAK1/DRAK2 | Inflammatory Diseases, Cancer |
B-Raf , a serine/threonine kinase, is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers. Thieno[2,3-b]pyrazine compounds have been patented as B-Raf inhibitors, suggesting their potential in oncology.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Inhibitors based on the thieno[2,3-b]pyrazine scaffold are being explored for the treatment of liver ailments.
Death-associated protein kinase-related apoptosis-inducing protein kinase (DRAK) 1 and 2 are involved in the regulation of apoptosis and immune responses. A thieno[2,3-b]pyrazine derivative has been identified as a dual inhibitor of DRAK1 and DRAK2, indicating potential applications in inflammatory conditions and cancer.
The validation of these and other potential targets will involve a combination of computational and experimental approaches, including:
Targeted covalent inhibitors: Designing derivatives that can form a covalent bond with the target protein, offering enhanced potency and duration of action.
Chemical proteomics: To identify the cellular targets of thieno[2,3-b]pyrazine derivatives in an unbiased manner.
Structural biology: To elucidate the binding modes of these compounds to their targets, guiding the design of more potent and selective inhibitors.
Exploration of Multi-Targeted Ligands and Combination Therapies
The complexity of many diseases, such as cancer, often necessitates targeting multiple pathways simultaneously. The thieno[2,3-b]pyrazine scaffold is well-suited for the development of multi-targeted ligands, also known as polypharmacology, which can offer improved efficacy and a reduced likelihood of drug resistance.
An example of this is the aforementioned dual inhibitor of DRAK1 and DRAK2. By simultaneously modulating two related kinases, such a compound could have a more profound effect on disease pathways than a selective inhibitor of a single kinase. Future research will likely focus on designing thieno[2,3-b]pyrazine derivatives that can inhibit other combinations of targets, such as:
Dual kinase inhibitors: Targeting two different kinases in a cancer-related pathway.
Enzyme/receptor inhibitors: Combining the inhibition of an enzyme with the modulation of a cell surface receptor.
In addition to multi-targeted single agents, the exploration of combination therapies is another promising avenue. Thieno[2,3-b]pyrazine-based drugs could be combined with existing therapies to achieve synergistic effects. For example, a B-Raf inhibitor derived from this scaffold could be used in combination with a MEK inhibitor for the treatment of melanoma.
Advanced Preclinical Development and Mechanistic Investigations
As promising this compound derivatives are identified, they will need to undergo rigorous preclinical development to assess their potential as clinical candidates. This will involve detailed mechanistic studies to understand how these compounds exert their biological effects.
Recent studies have begun to shed light on the preclinical profile of some thieno[2,3-b]pyrazine derivatives. For instance, a novel derivative, DGG200064, has been shown to induce G2/M cell cycle arrest in colon cancer cells, leading to an antitumor effect. Further investigations into the effects of these compounds on cellular processes such as apoptosis, autophagy, and senescence will be crucial.
Key areas for future preclinical research include:
| Preclinical Study | Focus |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties to assess drug-like characteristics. |
| Pharmacodynamics | The relationship between drug concentration and its effect on the biological target. |
| In vivo efficacy | Evaluation of antitumor or other therapeutic effects in animal models of disease. |
| Toxicity studies | Assessment of the safety profile of the compounds in preclinical models. |
Understanding the mechanism of action at a molecular level will be critical for optimizing the therapeutic potential of this class of compounds and for identifying patient populations that are most likely to respond to treatment.
Potential Applications in Advanced Materials Science and Organic Electronics
Beyond its therapeutic potential, the thieno[2,3-b]pyrazine scaffold possesses electronic properties that make it an attractive building block for advanced materials. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyrazine (B50134) ring creates a unique electronic structure that can be tuned through chemical modification.
Research into the materials science applications of the broader dithienopyrazine family has highlighted their potential as organic semiconductors and components of conducting polymers . These materials have applications in a variety of electronic devices.
Emerging research directions for this compound and its derivatives in this field include:
Organic Photovoltaics (OPVs): The thieno[2,3-b]pyrazine moiety has been mentioned in patents related to organic photovoltaic modules, suggesting its potential as a component in the active layer of solar cells.
Organic Light-Emitting Diodes (OLEDs): The scaffold has also been noted in the context of organic electroluminescent devices, indicating its potential use as a host or emissive material in OLEDs.
Dyes and Sensors: The chromophoric nature of the thieno[2,3-b]pyrazine core makes it a candidate for the development of novel dyes and chemical sensors.
The carboxylic acid group of this compound provides a convenient handle for attaching the scaffold to other molecules or surfaces, which is a significant advantage in the design of functional materials. Future work will likely focus on the synthesis and characterization of polymers and small molecules incorporating this building block to explore their optical and electronic properties and their performance in various devices.
Q & A
Q. Optimization Strategies :
- Catalysts : Use Pd(PPh₃)₄ or CuI for coupling efficiency.
- Temperature : Maintain 60–80°C during cyclization to minimize side products.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
How is this compound characterized, and what analytical methods resolve structural ambiguities?
Basic Research Focus
Key characterization techniques include:
Advanced Resolution : For ambiguous cases (e.g., regioisomers), use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve spatial arrangements .
How can researchers address low yields in cyclization steps during synthesis?
Advanced Research Focus
Low yields in cyclization often stem from competing side reactions or steric hindrance. Methodological solutions include:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of hydrazine hydrate to drive cyclization .
- Microwave-assisted synthesis : Reduces reaction time (20–30 mins vs. 12 hours) and improves yield by 15–20% .
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) to prevent undesired interactions .
Case Study : In the synthesis of tricyclic lactones, substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ increased yields from 45% to 68% .
How to resolve contradictions in reported biological activity data for thieno[2,3-b]pyrazine derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay variability or structural nuances. Mitigation strategies:
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to enhance DNA intercalation, as seen in methyl 7-[(hetero)arylamino] derivatives .
- Dose-response profiling : Test compounds across 0.1–100 µM ranges to identify IC₅₀ trends.
- Mechanistic studies : Use electrochemical DNA sensing to evaluate binding affinity, correlating with cytotoxicity .
Example : Derivatives with -NH₂ substituents showed 3-fold higher activity against MCF-7 cells than -OCH₃ analogs, highlighting substituent effects .
What strategies enable regioselective functionalization of this compound?
Advanced Research Focus
Regioselectivity challenges arise from multiple reactive sites (N1, C3, C7). Approaches include:
- Directing groups : Use -COOH at C6 to steer electrophilic substitution to C3 via hydrogen bonding .
- Metal-mediated reactions : Cu-catalyzed Ullmann coupling selectively functionalizes C7 with aryl halides .
- Protection/deprotection : Temporarily esterify the carboxylic acid (-COOEt) to prevent C6 interference during C2 bromination .
Case Study : Sonogashira coupling at C2 achieved 85% regioselectivity for alkynyl derivatives, while C7 amination required Boc-protected intermediates .
How are impurities like 7-aminothis compound controlled during synthesis?
Advanced Research Focus
Common impurities (e.g., 7-amino derivatives, CAS 56881-31-3) arise from incomplete cyclization or over-reduction. Mitigation involves:
- Chromatographic purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound (Rt = 12.3 min) from the 7-amino impurity (Rt = 9.8 min) .
- Reaction monitoring : Track progress via TLC (silica, EtOAc/hexane 3:7; Rf = 0.4 for product vs. 0.2 for impurity) .
- Reductive conditions : Limit NaBH₄ usage to <2 equivalents to prevent over-reduction of nitro intermediates .
What computational tools predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- LogP calculation : Use ChemAxon or PubChem (experimental LogP = 1.2) to assess lipophilicity for drug-likeness .
- pKa prediction : The carboxylic acid group has a computed pKa of 2.8, critical for solubility profiling .
- DFT studies : Model HOMO-LUMO gaps (4.2 eV) to predict electrochemical behavior in sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
